molecular formula C16H33NO2 B5980531 1-[3,7-Dimethyloct-6-enyl(2-hydroxypropyl)amino]propan-2-ol

1-[3,7-Dimethyloct-6-enyl(2-hydroxypropyl)amino]propan-2-ol

Cat. No.: B5980531
M. Wt: 271.44 g/mol
InChI Key: HIJOMHQVKSILEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,7-Dimethyloct-6-enyl(2-hydroxypropyl)amino]propan-2-ol is a complex organic compound with a unique structure that includes a tertiary amine, hydroxyl groups, and a long aliphatic chain

Preparation Methods

The synthesis of 1-[3,7-Dimethyloct-6-enyl(2-hydroxypropyl)amino]propan-2-ol involves multiple steps. One common synthetic route includes the reaction of 3,7-dimethyloct-6-en-1-ol with 2-hydroxypropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

1-[3,7-Dimethyloct-6-enyl(2-hydroxypropyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl groups or the amine group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3,7-Dimethyloct-6-enyl(2-hydroxypropyl)amino]propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug delivery systems.

    Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[3,7-Dimethyloct-6-enyl(2-hydroxypropyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[3,7-Dimethyloct-6-enyl(2-hydroxypropyl)amino]propan-2-ol can be compared with similar compounds such as:

    3,7-Dimethyloct-6-en-1-yn-3-ol: Known for its use in fragrance production and as an intermediate in the synthesis of other chemicals.

    3,7-Dimethyloct-1-ene-3,6,7-triol: Studied for its anti-HIV activity and potential therapeutic applications.

    2,3-Epoxy-3,7-dimethyloct-6-enol: Used in various chemical reactions and as an intermediate in organic synthesis.

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3,7-dimethyloct-6-enyl(2-hydroxypropyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c1-13(2)7-6-8-14(3)9-10-17(11-15(4)18)12-16(5)19/h7,14-16,18-19H,6,8-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJOMHQVKSILEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCN(CC(C)O)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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